molecular formula C24H22ClNO B11655945 N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

Cat. No.: B11655945
M. Wt: 375.9 g/mol
InChI Key: CEMIISPXACFQDT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of both chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
  • N-(3-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
  • N-(3-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

Uniqueness

N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is unique due to the specific positioning of the chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H22ClNO

Molecular Weight

375.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22ClNO/c1-16-6-10-18(11-7-16)24(19-12-8-17(2)9-13-19)15-22(24)23(27)26-21-5-3-4-20(25)14-21/h3-14,22H,15H2,1-2H3,(H,26,27)

InChI Key

CEMIISPXACFQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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